Cas no 6214-29-5 ((2E)-3-methoxyprop-2-enoic acid)

(2E)-3-Methoxyprop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by the presence of a methoxy group at the β-position. This compound is of interest in organic synthesis due to its conjugated double bond system, which makes it a versatile intermediate for Michael additions, cycloadditions, and other nucleophilic reactions. The methoxy group enhances its electron-withdrawing properties, facilitating selective modifications. It is commonly utilized in the preparation of pharmaceuticals, agrochemicals, and functional materials. The (E)-configuration ensures structural stability, while its high purity and well-defined reactivity profile make it suitable for precision applications in fine chemical synthesis. Proper handling is advised due to potential reactivity with strong nucleophiles or bases.
(2E)-3-methoxyprop-2-enoic acid structure
6214-29-5 structure
商品名:(2E)-3-methoxyprop-2-enoic acid
CAS番号:6214-29-5
MF:C4H6O3
メガワット:102.089
MDL:MFCD06208061
CID:3272974
PubChem ID:10057454

(2E)-3-methoxyprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-PROPENOIC ACID, 3-METHOXY-, (2E)-
    • (2E)-3-methoxyprop-2-enoic acid
    • 3-methoxypropenoic acid
    • VFUQDUGKYYDRMT-NSCUHMNNSA-N
    • (E)-3-methoxyprop-2-enoic Acid
    • (E)-3-Methoxyacrylic acid
    • starbld0049751
    • AS-77727
    • beta-methoxyacrylic acid
    • (2E)-3-methoxyacrylic acid
    • (E)-beta-methoxyacrylic acid
    • 3-METHOXYACRYLIC ACID
    • D97266
    • propenoic acid, 3-methoxy-
    • EN300-116057
    • CS-0201343
    • 6214-29-5
    • 6162-52-3
    • 3-methoxyprop-2-enoic acid
    • 2-Propenoic acid, 3-methoxy-
    • 3-Methoxy acrylic acid
    • BS-47890
    • 2-?Propenoic acid, 3-?methoxy-
    • 2-Propenoic acid, 3-methoxy-, (2E)-
    • (2E)-3-METHOXYPROP-2-ENOIC ACID
    • MDL: MFCD06208061
    • インチ: InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
    • InChIKey: VFUQDUGKYYDRMT-NSCUHMNNSA-N
    • ほほえんだ: CO\C=C\C(O)=O

計算された属性

  • せいみつぶんしりょう: 102.031694049g/mol
  • どういたいしつりょう: 102.031694049g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 84.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

(2E)-3-methoxyprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-306885-5g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 95%
5g
$1695.0 2023-09-05
Enamine
EN300-306885-0.05g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 95%
0.05g
$118.0 2023-09-05
eNovation Chemicals LLC
Y1212329-1g
(E)-3-Methoxyacrylic acid
6214-29-5 95%
1g
$380 2024-07-23
Enamine
EN300-306885-5.0g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5
5.0g
$388.0 2023-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WR421-200mg
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 97%
200mg
872.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1272013-250mg
(E)-3-Methoxyacrylic acid
6214-29-5 98%
250mg
¥477.00 2024-05-06
Enamine
EN300-306885-0.1g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 95%
0.1g
$176.0 2023-09-05
Enamine
EN300-306885-0.5g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 95%
0.5g
$457.0 2023-09-05
Enamine
EN300-306885-10g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 95%
10g
$2516.0 2023-09-05
eNovation Chemicals LLC
D965245-1g
(2E)-3-methoxyprop-2-enoic acid
6214-29-5 95%
1g
$398 2025-02-22

(2E)-3-methoxyprop-2-enoic acid 関連文献

(2E)-3-methoxyprop-2-enoic acidに関する追加情報

Research Brief on (2E)-3-Methoxyprop-2-enoic Acid (CAS: 6214-29-5): Recent Advances and Applications in Chemical Biology and Medicine

(2E)-3-Methoxyprop-2-enoic acid (CAS: 6214-29-5) is an α,β-unsaturated carboxylic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its methoxy and carboxylic acid functional groups, serves as a key intermediate in the synthesis of bioactive molecules and has been explored for its potential therapeutic properties. Recent studies have highlighted its role in modulating enzymatic activity, serving as a building block for drug discovery, and contributing to the development of novel materials. This research brief synthesizes the latest findings on (2E)-3-methoxyprop-2-enoic acid, focusing on its chemical properties, biological activities, and emerging applications.

Recent investigations into (2E)-3-methoxyprop-2-enoic acid have revealed its potential as a Michael acceptor, a property that makes it valuable in the design of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in targeting cysteine residues in enzymes such as proteases and kinases, which are critical in disease pathways like cancer and inflammation. The study reported that derivatives of (2E)-3-methoxyprop-2-enoic acid exhibited selective inhibition of cathepsin B, a protease implicated in tumor progression, with IC50 values in the low micromolar range. These findings suggest its promise as a scaffold for developing covalent drugs with improved specificity and potency.

In addition to its role in drug discovery, (2E)-3-methoxyprop-2-enoic acid has been explored for its antimicrobial properties. A 2024 preprint on bioRxiv detailed its incorporation into hybrid molecules that synergize with existing antibiotics to combat multidrug-resistant bacterial strains. The study highlighted that the compound's electrophilic nature enhances membrane permeability, enabling it to disrupt bacterial biofilms. Notably, the combination of (2E)-3-methoxyprop-2-enoic acid derivatives with β-lactam antibiotics restored susceptibility in methicillin-resistant Staphylococcus aureus (MRSA), underscoring its potential as an adjuvant therapy.

Beyond therapeutic applications, (2E)-3-methoxyprop-2-enoic acid has been utilized in materials science. A recent ACS Applied Materials & Interfaces publication (2024) described its use as a crosslinking agent in biodegradable hydrogels for drug delivery. The compound's α,β-unsaturated carbonyl moiety facilitated photo-initiated polymerization, yielding hydrogels with tunable mechanical properties and sustained release profiles for small-molecule drugs. This innovation addresses challenges in localized drug delivery, particularly for chronic wounds and inflammatory conditions.

Despite these advances, challenges remain in optimizing the pharmacokinetics and safety profiles of (2E)-3-methoxyprop-2-enoic acid derivatives. Ongoing research aims to mitigate off-target effects associated with its reactivity while expanding its applicability to other disease targets. Collaborative efforts between synthetic chemists and biologists are expected to unlock further potential, positioning this compound as a cornerstone in next-generation therapeutics and functional materials.

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清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ